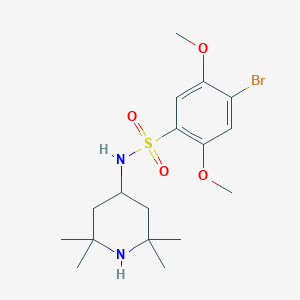
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained popularity in scientific research due to its unique properties. BDBS is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide acts as an antagonist of the TRPV1 ion channel by binding to the channel and preventing the influx of calcium ions. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide also acts as a negative allosteric modulator of the GABA(A) receptor by binding to a site on the receptor and reducing the receptor's sensitivity to GABA.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been found to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its high potency and specificity for TRPV1 and GABA(A) receptors. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been found to be stable in various experimental conditions. However, one limitation of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its high cost, which may limit its use in some experiments.
Orientations Futures
Future research on 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could focus on its potential therapeutic applications. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could also be studied for its potential use in the treatment of anxiety and other neurological disorders. Further studies could also investigate the structure-activity relationship of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide to develop more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods is the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction yields 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research studies, including the study of ion channels and receptors. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been used to study the function of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the brain.
Propriétés
Nom du produit |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H27BrN2O4S |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27BrN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3 |
Clé InChI |
ZKDACWCAOWYIJW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




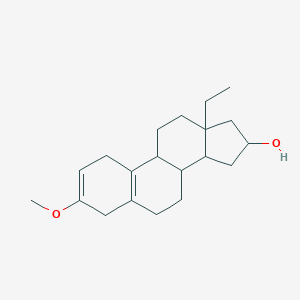
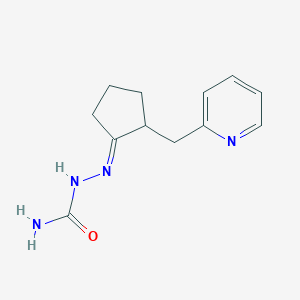

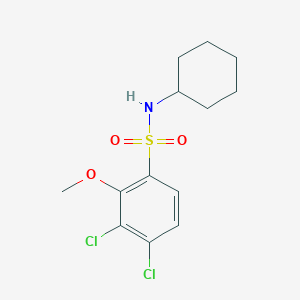

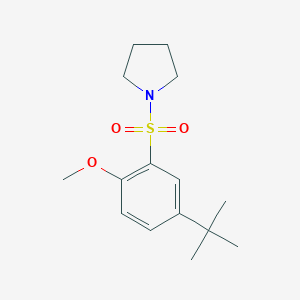
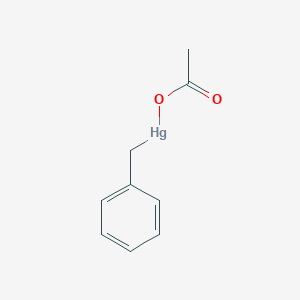
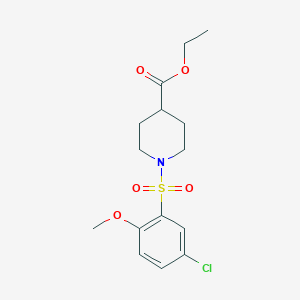
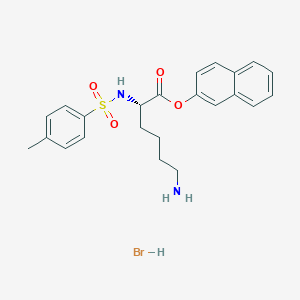
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
